1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, also known as 2-oxa-5-azabicyclo[2.2.1]heptane, is a bicyclic compound characterized by a unique structure that incorporates both oxygen and nitrogen heteroatoms within its ring system. The compound features a bicyclic framework consisting of seven atoms, with one oxygen atom and one nitrogen atom integrated into the structure, which contributes to its potential biological and chemical reactivity.
The molecular formula for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is with a molecular weight of approximately 113.16 g/mol. Its structural complexity allows for various conformations, which can influence its interactions in biological systems and
The specific reaction pathways depend on the substituents attached to the bicyclic framework and the reaction conditions employed.
Research indicates that 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane exhibits notable biological activity, particularly in pharmacological contexts:
Studies have suggested that modifications to the bicyclic structure can enhance its biological activity, making it a candidate for drug development.
Synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane has been achieved through several methods:
These methods highlight the versatility of synthetic strategies available for constructing this complex compound.
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane has potential applications in various fields:
Its unique structure makes it valuable in both medicinal chemistry and synthetic organic chemistry.
Interaction studies have focused on understanding how 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane interacts with biological targets:
These studies are crucial for determining the therapeutic potential and safety profile of this compound and its derivatives.
Several compounds share structural similarities with 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | 1.00 | Directly related structure |
| (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 0.79 | Contains a pyrrolidine ring |
| 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | 0.84 | Features an octane ring structure |
| (2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride | 0.85 | Morpholine derivative with potential bioactivity |
| 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 0.84 | Another bicyclic compound with similar features |
These compounds illustrate the diversity within bicyclic structures containing nitrogen and oxygen heteroatoms, highlighting the unique attributes of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane in terms of both chemical reactivity and biological activity.
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (C₆H₁₁NO) features a bicyclo[2.2.1]heptane framework with oxygen and nitrogen atoms integrated into the ring system. The molecular formula and weight (113.16 g/mol) confirm its compact heterocyclic structure. The IUPAC name, (1R,4R)-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, specifies its stereochemistry, with methyl and heteroatom substituents occupying distinct bridgehead positions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| SMILES Notation | C[C@]12CC@HNC2 | |
| InChI Key | KTOFHEUDKAGWSE-PHDIDXHHSA-N |
The SMILES string highlights the bicyclic connectivity and stereochemical configuration, with the methyl group at the 1-position and oxygen/nitrogen at the 2- and 5-positions, respectively.
The (1R,4R) configuration imposes specific spatial constraints, influencing reactivity and intermolecular interactions. X-ray crystallography or advanced NMR studies would be required to confirm the absolute configuration, though computational models (e.g., PubChem’s 3D conformer) suggest a rigid, puckered geometry. Derivatives such as the (1S,4S) enantiomer have been reported as hydrochloride salts, underscoring the importance of stereochemistry in salt formation and solubility.